molecular formula C24H17FN4S B3011987 4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine CAS No. 956182-74-4

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine

Cat. No. B3011987
CAS RN: 956182-74-4
M. Wt: 412.49
InChI Key: AZYMJKDMNRWUTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine involves multi-step reactions. For instance, novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which was prepared from 1-(3-fluoro-4-methoxyphenyl)ethanone using the Gewald synthesis technique. This intermediate was then reacted with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were synthesized by the Vilsmeier-Haack reaction, to obtain the final Schiff base compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using both experimental and theoretical methods. For example, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The results were in agreement with experimental infrared bands. Natural Bonding Orbital (NBO) analysis was used to analyze the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The antimicrobial activity of the synthesized Schiff bases indicates that these compounds can participate in biological chemical reactions. Some derivatives, such as 5a, 5c, 5f, and 5h, showed excellent activity, suggesting that the chemical structure of these compounds is conducive to interactions with microbial targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic methods. For instance, the molecular electrostatic potential (MEP) maps indicate the regions of the molecule that are likely to undergo electrophilic or nucleophilic attack. The frontier molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to determine the charge transfer within the molecules. The first hyperpolarizability of these compounds has also been calculated to assess their potential role in nonlinear optics . Additionally, molecular docking studies suggest that certain functional groups in these compounds are crucial for binding to biological targets, which could confer inhibitory activity against specific enzymes or receptors .

Case Studies

While the provided data does not include specific case studies, the antimicrobial screening and molecular docking studies mentioned in the papers serve as indirect case studies. These studies demonstrate the potential applications of the synthesized compounds in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors . The molecular docking studies, in particular, provide insights into how these compounds might interact with biological targets, which is crucial for the development of new pharmaceuticals .

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been utilized in the synthesis of structurally related thiazole derivatives. For instance, Kariuki, Abdel-Wahab, and El-Hiti (2021) synthesized similar compounds and characterized their structures through single crystal diffraction, revealing isostructural materials with triclinic symmetry and planar molecular structures (Kariuki, Abdel-Wahab, & El-Hiti, 2021).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related compounds. Desai et al. (2012) synthesized a series of fluorine-containing pyrazole based thiazole derivatives and evaluated their inhibitory action against various bacterial and fungal strains, demonstrating potent antimicrobial activity (Desai et al., 2012). Similarly, Mistry, Desai, and Desai (2016) synthesized and tested various derivatives for their antimicrobial potency, with several compounds exhibiting excellent to good antibacterial activity (Mistry, Desai, & Desai, 2016).

Applications in Security Ink

Lu and Xia (2016) developed a novel half-cut cruciform molecule related to the compound , demonstrating its potential use in security ink due to its morphology-dependent fluorochromism and reversible color changes under mechanical force or pH stimuli (Lu & Xia, 2016).

Apoptosis Induction and Anti-infective Properties

Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives, investigating their potential as apoptosis inducers and anti-infective agents. Certain derivatives showed significant apoptosis induction and antibacterial activity, suggesting their application in medical research (Bansal et al., 2020).

properties

IUPAC Name

4-(4-fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4S/c25-20-12-10-18(11-13-20)21-14-27-29(23(21)26)24-28-22(15-30-24)19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-15H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMJKDMNRWUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(=C(C=N4)C5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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